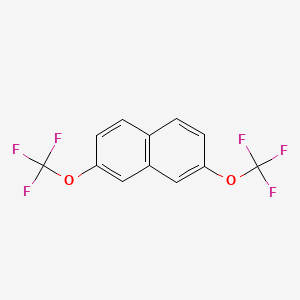
2,7-Bis(trifluoromethoxy)naphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,7-Bis(trifluoromethoxy)naphthalene is an organic compound characterized by the presence of two trifluoromethoxy groups attached to a naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the nucleophilic aromatic substitution reaction, where a suitable naphthalene derivative is reacted with a trifluoromethoxylating reagent under controlled conditions . The reaction often requires the use of polar aprotic solvents and a base to facilitate the substitution process.
Industrial Production Methods: Industrial production of 2,7-Bis(trifluoromethoxy)naphthalene may involve scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 2,7-Bis(trifluoromethoxy)naphthalene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the trifluoromethoxy groups to other functional groups, such as hydroxyl or alkyl groups.
Substitution: The trifluoromethoxy groups can be substituted with other nucleophiles in the presence of suitable catalysts and reaction conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted naphthalene derivatives .
Scientific Research Applications
2,7-Bis(trifluoromethoxy)naphthalene has diverse applications in scientific research:
Biology: The compound’s unique properties make it a useful probe in biological studies, particularly in understanding enzyme interactions and protein-ligand binding.
Mechanism of Action
The mechanism by which 2,7-Bis(trifluoromethoxy)naphthalene exerts its effects is primarily through its interaction with molecular targets such as enzymes and receptors. The trifluoromethoxy groups enhance the compound’s lipophilicity and stability, allowing it to effectively penetrate biological membranes and interact with target molecules. The pathways involved often include modulation of enzyme activity and alteration of receptor binding affinities .
Comparison with Similar Compounds
- 2,7-Bis(fluoromethyl)naphthalene
- 2,7-Bis(trifluoromethyl)naphthalene
- 2,7-Bis(methoxy)naphthalene
Comparison: Compared to similar compounds, 2,7-Bis(trifluoromethoxy)naphthalene is unique due to the presence of trifluoromethoxy groups, which confer higher stability and lipophilicity. This makes it more suitable for applications requiring high thermal and chemical resistance .
Properties
Molecular Formula |
C12H6F6O2 |
|---|---|
Molecular Weight |
296.16 g/mol |
IUPAC Name |
2,7-bis(trifluoromethoxy)naphthalene |
InChI |
InChI=1S/C12H6F6O2/c13-11(14,15)19-9-3-1-7-2-4-10(6-8(7)5-9)20-12(16,17)18/h1-6H |
InChI Key |
MVTWWMDDQJRERU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC2=C1C=CC(=C2)OC(F)(F)F)OC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-(3-Bromopyrazolo[1,5-A]pyrimidin-6-YL)aniline](/img/structure/B11834027.png)
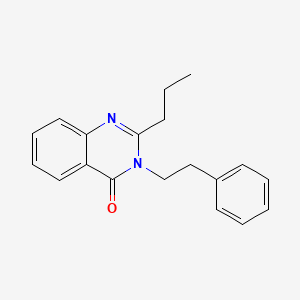
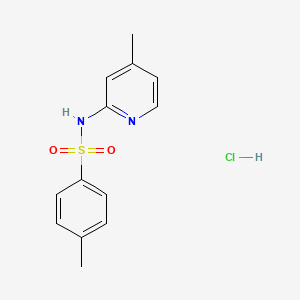
![2-[(2Z)-2-(quinolin-8-ylmethylidene)hydrazinyl]benzoic acid](/img/structure/B11834054.png)




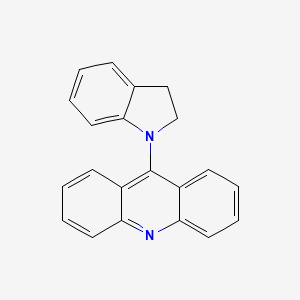
![Ethyl 5-[bis(2-hydroxyethyl)amino]-1h-indole-3-carboxylate](/img/structure/B11834090.png)

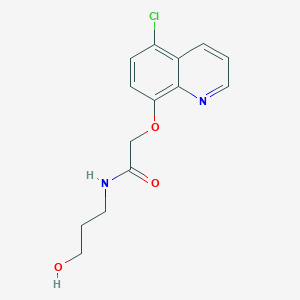
![2-(5-(tert-Butoxycarbonyl)-2-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-7-yl)acetic acid](/img/structure/B11834104.png)
